Lipophilicity (LogP) Comparison Across 5‑Position Substituents: Intermediate Partitioning for Balanced Synthetic Utility
The 5‑ethyl substituent imparts an intermediate lipophilicity (XLogP3 = 1.1) compared to the unsubstituted (XLogP3 = 0.3), 5‑methyl (XLogP3 = 0.7), and 5‑phenyl (LogP = 1.91) analogs [1]. This value is also distinct from the chloromethyl derivative (LogP = 1.37) . The difference of +0.8 LogP units relative to the unsubstituted analog and −0.8 LogP units relative to the phenyl analog positions the 5‑ethyl compound in a narrow lipophilicity window that is often desirable for cellular permeability while avoiding excessive hydrophobicity that can lead to poor solubility or promiscuous binding.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Ethyl 1,3,4-oxadiazole-2-carboxylate: XLogP3 = 0.3; Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: XLogP3 = 0.7; Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: LogP = 1.91; 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole: LogP = 1.37 |
| Quantified Difference | ΔLogP = +0.8 vs. unsubstituted; +0.4 vs. 5-methyl; −0.8 vs. 5-phenyl; −0.27 vs. chloromethyl |
| Conditions | Computed LogP values from PubChem (XLogP3) and vendor databases (ChemSrc) |
Why This Matters
The intermediate lipophilicity of the 5‑ethyl analog may offer a better balance between membrane permeability and aqueous solubility for applications in medicinal chemistry or agrochemical formulation development.
- [1] PubChem. Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate; Ethyl 1,3,4-oxadiazole-2-carboxylate; Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Compound Summaries. Accessed 2026. View Source
